4-bromo-2-tert-butylaniline hydrochloride
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Overview
Description
4-Bromo-2-tert-butylaniline hydrochloride is an organic compound with the molecular formula C10H14BrN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a tert-butyl group. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-tert-butylaniline hydrochloride typically involves the bromination of 2-tert-butylaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-tert-butylaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitroanilines .
Scientific Research Applications
4-Bromo-2-tert-butylaniline hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-tert-butylaniline hydrochloride involves its interaction with various molecular targets. The bromine and tert-butyl groups influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-tert-butylphenylamine
- 4-Bromo-2-tert-butylbenzenamine
- 2-tert-Butyl-4-bromobenzenamine
Uniqueness
4-Bromo-2-tert-butylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1146769-00-7 |
---|---|
Molecular Formula |
C10H15BrClN |
Molecular Weight |
264.59 g/mol |
IUPAC Name |
4-bromo-2-tert-butylaniline;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-10(2,3)8-6-7(11)4-5-9(8)12;/h4-6H,12H2,1-3H3;1H |
InChI Key |
ICWPANBBDAIMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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